molecular formula C8H5ClN2O2 B575683 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride CAS No. 182952-97-2

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride

Katalognummer: B575683
CAS-Nummer: 182952-97-2
Molekulargewicht: 196.59
InChI-Schlüssel: AZGAMPNDQBITHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a carbonyl chloride group attached to the benzimidazole ring, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride typically involves the reaction of 2-Oxo-2,3-dihydro-1H-benzimidazole with thionyl chloride. The reaction is carried out under reflux conditions, where the benzimidazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored by thin-layer chromatography until completion. The product is isolated by evaporation of the solvent and purification by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl chloride: Used for the initial synthesis of the compound.

    Amines: React with the carbonyl chloride group to form amides.

    Alcohols: React with the carbonyl chloride group to form esters.

    Water or aqueous base: Used for hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride has a wide range of applications in scientific research:

    Medicinal chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.

    Biological studies: Used in the development of enzyme inhibitors and receptor modulators.

    Material science: Employed in the synthesis of functional materials with specific properties, such as fluorescence or conductivity.

    Chemical synthesis: Acts as a building block for the construction of more complex molecules in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: Formed by hydrolysis of the carbonyl chloride compound.

    2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: Another derivative with a nitrile group instead of a carbonyl chloride.

    2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride.

Uniqueness

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties .

Eigenschaften

CAS-Nummer

182952-97-2

Molekularformel

C8H5ClN2O2

Molekulargewicht

196.59

IUPAC-Name

2-oxo-1,3-dihydrobenzimidazole-5-carbonyl chloride

InChI

InChI=1S/C8H5ClN2O2/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,10,11,13)

InChI-Schlüssel

AZGAMPNDQBITHP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)Cl)NC(=O)N2

Synonyme

1H-Benzimidazole-5-carbonyl chloride, 2,3-dihydro-2-oxo- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.